7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the bromination of 4-methyl-2,3-dihydro-1H-indole-2,3-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform . The reaction conditions typically involve refluxing the mixture to ensure complete bromination.
Chemical Reactions Analysis
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar compounds, such as:
7-bromo-1H-indole-2,3-dione: Another brominated indole derivative with similar chemical properties.
4-methyl-1H-indole-2,3-dione: A non-brominated analog with different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
7-bromo-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |
InChI Key |
RCZBKZYIVZHUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)NC(=O)C2=O |
Origin of Product |
United States |
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